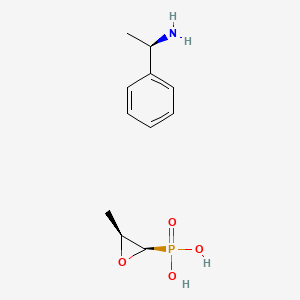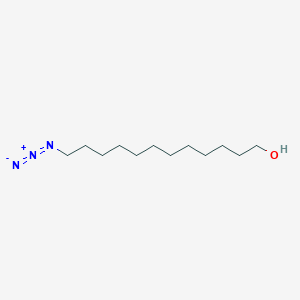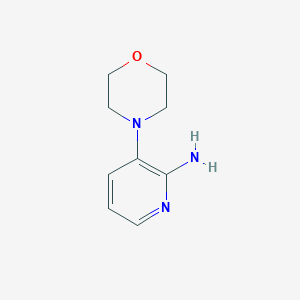
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol
Vue d'ensemble
Description
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the thiazole ring, along with an ethan-1-ol group. Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .
Mécanisme D'action
Target of Action
Thiazole compounds are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The mode of action of thiazole compounds can vary greatly depending on the specific compound and its targets. For example, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can affect a variety of biochemical pathways. They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
The molecular and cellular effects of thiazole compounds can include changes in cell signaling, gene expression, and cellular metabolism. Some thiazole compounds have been found to have analgesic and anti-inflammatory activities .
Analyse Biochimique
Biochemical Properties
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol plays a significant role in biochemical reactions due to its thiazole ring structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . The interactions of this compound with these biomolecules are primarily through binding interactions, which can modulate the activity of enzymes and proteins involved in these biological processes.
Cellular Effects
This compound has been observed to influence various cellular processes. Thiazole derivatives, including this compound, can affect cell signaling pathways, gene expression, and cellular metabolism . These effects are mediated through interactions with specific receptors and enzymes, leading to changes in cellular function. For example, thiazole derivatives have been shown to modulate the activity of neurotransmitters, such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to interact with DNA and proteins, leading to the modulation of their activity . For instance, thiazole derivatives can bind to DNA and inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, thiazole derivatives can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Thiazole derivatives have been shown to exhibit time-dependent effects on cellular processes, with some compounds demonstrating a fast onset of action . The stability of this compound in laboratory settings is crucial for its effectiveness in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Thiazole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, thiazole derivatives can exhibit cytotoxic activity at high doses, leading to cell death . It is essential to determine the optimal dosage of this compound to achieve the desired biological effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives can modulate metabolic flux and metabolite levels by interacting with enzymes involved in metabolic pathways . For example, thiazole derivatives can influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Thiazole derivatives can interact with transporters and binding proteins, influencing their localization and accumulation within cells . The distribution of this compound within tissues can affect its effectiveness in targeting specific cellular processes and pathways.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Thiazole derivatives can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents. The reaction conditions often include the use of heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the production of various chemicals and materials
Comparaison Avec Des Composés Similaires
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.
1,3-Thiazole: A simpler thiazole derivative with similar chemical properties.
2-Methylthiazole: Another thiazole derivative with a methyl group at the 2-position.
Uniqueness: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h6,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQXPDSIATYONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1442975.png)
![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)


![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)







![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)
